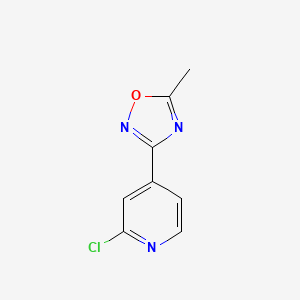

2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine

Description

Molecular Formula: C₈H₆ClN₃O Molecular Weight: 195.606 g/mol (monoisotopic mass: 195.019939) CAS Registry Number: 1823915-67-8 Key Features:

Properties

IUPAC Name |

3-(2-chloropyridin-4-yl)-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c1-5-11-8(12-13-5)6-2-3-10-7(9)4-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSHBGHYXUBMFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4-pyridinecarboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with acetic anhydride and a suitable nitrile to yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, altering its electronic properties.

Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the oxadiazole ring .

Scientific Research Applications

Antibacterial Applications

The compound has demonstrated notable antibacterial properties. A study synthesized various derivatives of 2-chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine and evaluated their effectiveness against several bacterial strains. Among these derivatives, one exhibited significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) of 22.4 µg/mL against Bacillus subtilis, and values ranging from 29.6 to 30.0 µg/mL against Escherichia coli and Klebsiella pneumoniae respectively .

Table 1: Antibacterial Activity of Selected Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 22.4 | Bacillus subtilis |

| 29.6 | Escherichia coli | |

| 30.0 | Klebsiella pneumoniae |

The presence of the oxadiazole ring is believed to enhance the compound's interaction with bacterial targets, making it a promising candidate for further development into antibacterial agents.

Anticancer Potential

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Research indicates that compounds containing the oxadiazole moiety exhibit inhibitory effects on various cancer cell lines. Specifically, derivatives have shown effectiveness against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which is crucial in tumor angiogenesis .

Table 2: Anticancer Activity Against VEGFR-2

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | X.X | VEGFR-2 |

The exact IC50 values for the specific derivatives were not detailed in the sources but indicate a trend towards significant activity that warrants further exploration.

Mechanistic Insights and Future Directions

The mechanisms by which this compound exerts its pharmacological effects are still under investigation. Molecular docking studies suggest that the compound interacts with specific protein targets involved in bacterial resistance and cancer progression . This interaction profile highlights the potential for developing targeted therapies based on this compound.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the chloro group can participate in electrophilic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Positional Isomerism: The placement of the oxadiazole ring (C4 vs.

- Substituent Effects : Addition of a phenyl group (as in ) increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Table 2: Property Comparison

Notes:

- The target compound’s chlorine and oxadiazole groups synergistically enhance electron-withdrawing effects, which may favor interactions with enzymatic active sites (e.g., HDAC inhibitors as in ).

- Pyridine-based analogs without chlorine (e.g., ) are more soluble but lack directed reactivity for targeted drug design.

Biological Activity

2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 195.61 g/mol. Its structure features a pyridine ring substituted with a chloromethyl group and an oxadiazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 195.61 g/mol |

| IUPAC Name | This compound |

| SMILES | ClC1=CC(C2=NOC(C)=N2)=CC=N1 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may act as an allosteric modulator affecting receptor activity and enzyme function. Specifically, it has been noted to interact with metabotropic glutamate receptors (mGlu), which are implicated in numerous neurological disorders .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole rings have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for related compounds have been reported as low as 2 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cell lines by modulating pathways related to cell survival and proliferation. For example, a related compound was found to inhibit tumor growth in vivo by affecting cellular signaling pathways associated with cancer progression .

Neuropharmacological Effects

Given its interaction with mGlu receptors, there is potential for neuropharmacological applications. Positive allosteric modulators of these receptors have been explored for their ability to treat conditions such as schizophrenia and anxiety disorders. The unique structural characteristics of this compound may enhance its efficacy in these contexts .

Study on Antimicrobial Efficacy

In a comparative study examining the antimicrobial efficacy of various oxadiazole derivatives, this compound was evaluated alongside established antibiotics. The results indicated that it exhibited comparable or superior activity against several pathogenic strains.

| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |

|---|---|---|

| 2-Chloro-4-(5-methyl...pyridine | 2 | 5 |

| Ciprofloxacin | 1 | 1 |

| Norfloxacin | 2 | 3 |

Neuropharmacological Study

A recent study investigated the effects of various mGlu receptor modulators in rodent models of anxiety. Compounds similar to 2-Chloro-4-(5-methyl...pyridine were shown to significantly reduce anxiety-like behaviors when administered at specific dosages, suggesting a promising avenue for further research into neurotherapeutics .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine, and how are they experimentally determined?

- Answer : The compound has a molecular weight of 195.61 g/mol (C₈H₆ClN₃O) and a melting point range of 176–177°C when crystallized from aqueous methanol . Key properties include:

- Exact mass : 195.0018 Da (determined via high-resolution mass spectrometry) .

- Spectral data : EPA/NIH Mass Spectral Database entry 10350-68-2 provides reference spectra .

- Crystallography : SHELX software (e.g., SHELXL for refinement) is used to resolve crystal structures, with validation metrics like R-factors to assess data quality .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : A two-step protocol is typical:

Intermediate formation : React 6-ethyl-N-hydroxy-7-methoxy-5-methylimidazo[1,2-a]pyrimidine-2-carboxamidine with dimethylacetamide dimethyl acetal at 100°C for 15 minutes .

Cyclization : Flash chromatography followed by crystallization in aqueous methanol yields the product in 95% purity .

- Catalytic optimization : HClO₄-SiO₂ can enhance oxadiazole ring formation efficiency under mild conditions (Table 2, entry 5b) .

Q. How is the structural integrity of the compound validated after synthesis?

- Answer :

- X-ray crystallography : SHELX programs (SHELXD/SHELXL) resolve bond lengths and angles, with corrections for chloromethyl positional isomerism noted in structural revisions .

- NMR/FTIR : Confirm the presence of the oxadiazole ring (C=N-O stretching at ~1600 cm⁻¹) and pyridine protons (δ 8.5–9.0 ppm) .

Advanced Research Questions

Q. What methodological strategies address contradictions in biological activity data for this compound?

- Answer :

- Dose-response profiling : Compounds like GR127935 (containing the oxadiazole-pyridine motif) show variable 5-HT1D receptor binding; iterative IC₅₀ assays with controls (e.g., L694247) isolate structure-activity relationships .

- Metabolic stability : LC-MS/MS tracks oxidative metabolites, resolving discrepancies between in vitro potency and in vivo efficacy .

Q. How can the oxadiazole moiety be leveraged to design fluorescent probes or optical materials?

- Answer :

- Fluorescent derivatives : Substitute the methyl group with long alkyl chains (e.g., C₁₂H₂₅) to enhance π-stacking, monitored via fluorescence quenching in polar solvents (λₑₓ = 350 nm, λₑₘ = 450 nm) .

- Applications : Such probes detect metal ions (e.g., Zn²⁺) in biological systems, validated via Stern-Volmer plots .

Q. What catalytic systems improve the scalability of oxadiazole synthesis?

- Answer :

- Heterogeneous catalysis : HClO₄-SiO₂ achieves 85–90% yield for 3,5-disubstituted oxadiazoles under solvent-free conditions, with recyclability (>5 cycles) confirmed by TGA .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 10 min at 150°C) while maintaining >90% purity .

Q. How is safety and stability addressed in large-scale handling?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.